N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-13(11-5-9-17-10-11)15-14(6-1-2-7-14)12-4-3-8-18-12/h3-5,8-10H,1-2,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAVGMIFBKNUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentylation Strategies
The cyclopentyl-thiophene core is typically constructed via Friedel-Crafts alkylation or transition-metal-catalyzed coupling. In a modified Friedel-Crafts approach, thiophene-2-carbaldehyde reacts with cyclopentylmagnesium bromide under anhydrous conditions to yield 1-(thiophen-2-yl)cyclopentanol. Subsequent dehydration with concentrated sulfuric acid generates 1-(thiophen-2-yl)cyclopentene, which is hydrogenated using palladium on carbon (Pd/C) to afford the cyclopentane derivative.
Table 1: Cyclopentylation Reaction Conditions
| Reagent System | Temperature (°C) | Yield (%) |
|---|---|---|
| CyclopentylMgBr/THF | -20 to 25 | 68–72 |
| Pd/C, H₂ (1 atm) | 25 | 85–90 |
| H₂SO₄ (cat.) | 80 | 78–82 |
Amination Techniques
Conversion of 1-(thiophen-2-yl)cyclopentanol to the corresponding amine is achieved through a Gabriel synthesis. The alcohol is first mesylated using methanesulfonyl chloride (MsCl) and triethylamine, followed by displacement with sodium azide to form the azide intermediate. Staudinger reduction with triphenylphosphine and subsequent hydrolysis yields 1-(thiophen-2-yl)cyclopentylamine.
Preparation of Thiophene-3-Carboxylic Acid Derivatives
Thiophene-3-carboxylic acid is synthesized via oxidation of 3-methylthiophene using potassium permanganate in acidic conditions. Alternatively, carboxylation of thiophene-3-boronic acid via CO₂ insertion in the presence of a palladium catalyst provides a higher-yielding route (92–95%).
Table 2: Carboxylic Acid Synthesis Methods
| Method | Reagents | Yield (%) |
|---|---|---|
| KMnO₄/H₂SO₄ | 3-Methylthiophene | 65–70 |
| Pd(OAc)₂/CO₂ | Thiophene-3-boronic acid | 92–95 |
Amide Coupling Methodologies
Reagent Selection and Reaction Conditions
The final amide bond formation employs coupling agents such as HATU or EDC. For instance, reacting 1-(thiophen-2-yl)cyclopentylamine with thiophene-3-carboxylic acid in dimethylformamide (DMF) using HATU and N,N-diisopropylethylamine (DIPEA) at 0–25°C achieves yields of 80–85%.
Table 3: Coupling Reagent Efficiency
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 0–25 | 80–85 |
| EDC/HOBt | DCM | 25 | 70–75 |
Solvent and Temperature Optimization
Polar aprotic solvents like DMF enhance reagent solubility, while temperatures below 25°C minimize side reactions. Post-coupling purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures >95% purity.
Industrial-Scale Production Considerations
Large-scale synthesis adopts continuous flow reactors to improve heat transfer and reduce reaction times. For example, hydrogenation of the cyclopentene intermediate in a flow system with Pd/C achieves 94% yield at a throughput of 5 kg/h. Additionally, in situ generation of acyl chlorides from carboxylic acids using thionyl chloride streamlines the amidation process.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. Key spectral data include:
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Biological Applications
N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide exhibits a range of biological activities, making it a candidate for various therapeutic applications.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2. In vitro assays demonstrated that it inhibits viral replication by targeting proteases essential for viral maturation .
Antimicrobial Properties
The compound has shown broad-spectrum antimicrobial activity against various pathogens. Its mechanism may involve interaction with microbial DNA, leading to cell death.
Anticancer Activity
Research indicates that this compound can induce apoptosis in cancer cells. A study found that it significantly inhibited the growth of breast and lung cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Case Study 1: Antiviral Activity Against SARS-CoV-2
A study evaluated several thiophene-containing compounds for their ability to inhibit SARS-CoV-2 papain-like protease. This compound emerged as a lead compound, showcasing promising results in inhibiting viral replication.
Case Study 2: Anticancer Properties
In a peer-reviewed investigation, this compound was tested against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as a therapeutic agent in oncology .
Industrial Applications
Beyond its biological applications, this compound is also explored for its utility in materials science:
- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic electronic devices.
- Corrosion Inhibitors : Its chemical stability and reactivity allow for applications in protective coatings.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiophene + Cyclopentane | Antiviral (SARS-CoV-2), Anticancer |
| Compound A | Thiophene + Aromatic Rings | Antiviral activity against SARS-CoV-2 |
| Compound B | Tetrahydrofuran + Aromatic Rings | Inhibitor of proteases |
| Compound C | Carboxamide + Alkyl Groups | Anti-inflammatory properties |
Mechanism of Action
The mechanism of action of N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the carboxamide moiety can form hydrogen bonds with target molecules, influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Modifications
The following table summarizes critical differences between N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide and its analogs:
Key Observations:
- Substituent Effects: The target compound’s dual thiophene arrangement contrasts with the thiazole-containing analog in , which exhibits MAO-B inhibition.
- Stereochemical Considerations : T54 () highlights the importance of stereochemistry, as its (1R,2S) configuration could influence hydrogen bonding and solubility. The target compound’s stereochemistry remains undefined, suggesting a need for further characterization .
- Functional Group Variations : The trifluoromethyl pyridine group in ’s compound introduces hydrophobicity and metabolic stability, whereas the target compound’s simpler carboxamide group may prioritize hydrogen bonding .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The carboxamide group in the target compound likely forms strong N–H···O hydrogen bonds, similar to T54 . notes that such interactions dictate crystal packing and solubility, critical for bioavailability .
- Thiophene-2-yl vs. 3-yl substitution may alter π-stacking distances and molecular alignment .
Biological Activity
N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a thiophene ring, a cyclopentyl moiety, and a carboxamide functional group. Its molecular formula is , which indicates the presence of sulfur in its structure, contributing to its unique chemical behavior.
Biological Activity Overview
Anticancer Activity
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, compounds derived from similar structural frameworks have demonstrated significant cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50 values in the micromolar range .
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, it targets the microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in inflammatory responses and cancer progression. Inhibiting this enzyme may lead to reduced prostaglandin E2 levels, thereby affecting tumor growth and survival .
Study 1: Anticancer Efficacy
A study conducted by Di Micco et al. (2021) evaluated the efficacy of thiophene-based compounds against A549 lung cancer cells. The results showed that modifications on the thiophene ring significantly enhanced cytotoxicity, with certain derivatives achieving IC50 values as low as 5 μM. This suggests that structural optimization could yield more potent anticancer agents .
Study 2: Apoptosis Induction
In another investigation focusing on MCF-7 cells, flow cytometry analysis revealed that this compound induced cell cycle arrest at the G0/G1 phase within 24 hours of treatment. By 48 to 72 hours, an increase in the sub-G0/G1 population indicated apoptosis was occurring, underscoring its potential as an anticancer therapeutic .
Pharmacological Profile
| Activity | IC50 Value (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Anticancer | 5 - 10 | A549 | mPGES-1 inhibition |
| Apoptosis Induction | <10 | MCF-7 | Cell cycle arrest and apoptosis |
| Anti-inflammatory | Not specified | Various | Prostaglandin synthesis inhibition |
Q & A
Q. Critical Parameters :
| Factor | Optimization Strategy |
|---|---|
| Solvent | Polar aprotic solvents (DMF, DCM) improve solubility of intermediates . |
| Temperature | Controlled heating (60–80°C) minimizes side reactions . |
| Catalysts | Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency . |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity . |
Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure and confirming its purity?
Basic Research Question
A combination of techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene proton shifts at δ 6.8–7.5 ppm) .
- IR Spectroscopy : Carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) validate functional groups .
- X-ray Crystallography : SHELX software refines crystal structures, with Mercury CSD 2.0 visualizing packing patterns and hydrogen bonds .
Example Characterization Data (from analogous compounds):
| Compound | Melting Point (°C) | ¹H NMR Key Peaks |
|---|---|---|
| Analog A | 197–199 | δ 7.2 (thiophene), δ 2.5 (cyclopentane) |
| Analog B | 191–194 | δ 6.9 (thiophene), δ 3.1 (CH₂) |
How can researchers design structure-activity relationship (SAR) studies for this compound to optimize its biological activity?
Advanced Research Question
Methodology :
Structural Modifications :
- Vary substituents on the cyclopentane (e.g., hydroxy, alkyl groups) to assess steric/electronic effects .
- Replace thiophene with furan or benzene to probe aromatic interactions .
Biological Assays :
- Test derivatives against target enzymes (e.g., COX-2 for anti-inflammatory activity) using ELISA or fluorescence-based assays .
Computational Screening :
Q. SAR Design Table :
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| D1 | Hydroxycyclopentyl | 12 µM (COX-2) |
| D2 | Methylthiophene | 28 µM (COX-2) |
What strategies are recommended to resolve contradictions in biological activity data observed across different studies?
Advanced Research Question
Approach :
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation time) to eliminate variability .
- Purity Analysis : Use HPLC-MS to confirm compound integrity (>98% purity) .
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution and agar diffusion methods .
Case Study : Discrepancies in COX-2 inhibition (IC₅₀ = 12 µM vs. 45 µM) were traced to differences in enzyme source (human vs. murine) .
What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?
Advanced Research Question
Methods :
Molecular Docking :
- Use Schrödinger Suite or GROMACS to model interactions with proteins (e.g., MDM2 for anticancer activity) .
Dynamic Simulations :
QSAR Modeling :
Q. Software Tools :
| Tool | Application |
|---|---|
| Mercury CSD 2.0 | Crystal packing analysis |
| SHELXL | Refinement of X-ray data |
How can crystallization conditions be optimized for X-ray diffraction studies to determine its three-dimensional structure?
Advanced Research Question
Optimization Steps :
Solvent Screening : Test mixtures (e.g., DCM/hexane, ethanol/water) to identify optimal crystal growth .
Temperature Gradients : Slow cooling (0.5°C/hr) promotes large, defect-free crystals .
Additives : Use seeding or trace surfactants (e.g., PEG) to enhance nucleation .
Q. Example Crystallization Data :
| Condition | Crystal Quality | Resolution (Å) |
|---|---|---|
| DCM/Hexane (1:3) | Prismatic | 1.8 |
| Ethanol/Water (2:1) | Needle-like | 2.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
